REACTION_CXSMILES
|
[CH2:1]([C:3]1OC(=O)[CH:6]=[C:5]([O:10][CH3:11])[CH:4]=1)[CH3:2].[CH3:12][O:13][C:14]([C:16]#[C:17][C:18]([O:20][CH3:21])=[O:19])=[O:15]>ClCCl>[CH3:12][O:13][C:14](=[O:15])[C:16]1[C:17](=[C:3]([CH2:1][CH3:2])[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=1)[C:18]([O:20][CH3:21])=[O:19]
|
Name
|
|
Quantity
|
40.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=CC(O1)=O)OC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred until the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, Synthesis, 383 (1988)
|
Type
|
DISSOLUTION
|
Details
|
completely dissolved
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a water condenser
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=C(C1)OC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.16 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |